molecular formula C8H15F2NO2 B7974122 Tert-butyl 2-amino-4,4-difluorobutanoate

Tert-butyl 2-amino-4,4-difluorobutanoate

Cat. No.: B7974122
M. Wt: 195.21 g/mol
InChI Key: FDTUCYWUSSJLKX-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4,4-difluorobutanoate (CAS 1543712-74-8) is a fluorinated amino acid ester derivative of interest in synthetic organic and medicinal chemistry research. With a molecular formula of C 8 H 15 F 2 NO 2 and a molecular weight of 195.21 g/mol, this compound serves as a protected, versatile building block . The structure features a tert-butyl ester group, which provides stability and can be readily deprotected under mild acidic conditions to generate the corresponding carboxylic acid, a valuable transformation in multi-step synthesis . The 4,4-difluoro motif on the carbon chain is a key functional group, as the introduction of fluorine atoms can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity, making it a valuable synthetic target for creating analogs with modified bioactivity . This compound is primarily utilized as a key intermediate in the exploration of novel pharmaceutical agents and bioactive molecules. Researchers value it for constructing peptide mimetics and other complex molecular architectures where the strategic placement of fluorine atoms is desired to study structure-activity relationships. The product requires cold-chain transportation to ensure its stability and integrity during shipping . This chemical is intended For Research Use Only and is not classified as a medicinal product or approved for any diagnostic or therapeutic application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-amino-4,4-difluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2NO2/c1-8(2,3)13-7(12)5(11)4-6(9)10/h5-6H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTUCYWUSSJLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 2 Amino 4,4 Difluorobutanoate

Strategies for the Construction of the 2-amino-4,4-difluorobutanoate Carbon Skeleton

The formation of the core carbon framework of 2-amino-4,4-difluorobutanoate can be approached from two primary perspectives: utilizing pre-fluorinated building blocks or introducing the fluorine atoms onto a non-fluorinated precursor.

Approaches from Fluorinated Precursors

A direct and common strategy involves the use of commercially available or readily synthesized fluorinated starting materials. For the synthesis of the target compound, a key precursor would be a C2-synthon bearing the gem-difluoro group, such as a 2,2-difluoroethyl halide. For instance, 1,1-difluoro-2-iodoethane (B1580631) can be employed as an electrophile in alkylation reactions. The synthesis of such precursors has been documented, for example, through processes involving the reaction of 1-chloro-2,2-difluoroethane with an alkali metal salt of a carboxylic acid, followed by further transformations. researchgate.netgoogle.comgoogle.com

Another powerful method utilizing a fluorinated precursor is the Reformatsky reaction. wikipedia.org This reaction typically involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of zinc. For the construction of the desired carbon skeleton, the reaction would involve an imine or imine equivalent and a difluorinated haloacetate. Specifically, the use of ethyl bromodifluoroacetate in aza-Reformatsky reactions is well-established and provides a direct route to α,α-difluoro-β-amino esters. beilstein-journals.orgresearchgate.netnih.gov

Methods Involving De novo Fluorination

Alternatively, the difluoro moiety can be introduced at a later stage of the synthesis. This approach often involves the fluorination of a suitable carbonyl precursor. While synthetically more challenging, de novo fluorination offers flexibility in the choice of starting materials. Reagents such as diethylaminosulfur trifluoride (DAST) are commonly used for the conversion of ketones to gem-difluorides. nih.gov In the context of the target molecule, this would necessitate the synthesis of a keto-precursor, such as tert-butyl 2-amino-4-oxobutanoate, which could then be subjected to deoxofluorination. However, the compatibility of such potent fluorinating agents with the other functional groups in the molecule, namely the amino and ester moieties, must be carefully considered.

Stereoselective Synthesis of Enantiopure Tert-butyl 2-amino-4,4-difluorobutanoate

Control of stereochemistry at the α-carbon is crucial for the biological application of amino acids. Several robust methods have been developed for the asymmetric synthesis of α-amino acids, which are applicable to the preparation of the enantiopure target compound.

Chiral Auxiliary-Based Methods

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the formation of new chiral centers. The auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed.

A highly successful and scalable method for the asymmetric synthesis of α-amino acids involves the alkylation of chiral Ni(II) complexes of glycine (B1666218) Schiff bases. mdpi.com This methodology has been extensively developed and has proven effective for the synthesis of various fluorinated amino acids, including the analogous (S)-2-amino-4,4,4-trifluorobutanoic acid on a large scale. mdpi.comchemicalbook.comnih.govrsc.org

The general approach involves the formation of a square-planar Ni(II) complex from glycine, a chiral ligand (often derived from proline), and a nickel(II) salt. This complex creates a planar, rigid structure that exposes one face of the glycine α-carbon to electrophilic attack. Deprotonation with a suitable base generates a nucleophilic glycinate (B8599266) equivalent that can be alkylated with high diastereoselectivity. Subsequent acidic hydrolysis disassembles the complex, liberating the desired α-amino acid and allowing for the recovery of the chiral auxiliary.

For the synthesis of this compound, this method would employ a 2,2-difluoroethyl halide as the alkylating agent. The diastereoselectivity of this alkylation is typically high, often exceeding 95% de.

Table 1: Asymmetric Alkylation of Ni(II) Glycine Complex for the Synthesis of a Trifluoro-Analogue

ElectrophileBaseSolventYield of Alkylated Complex (%)Diastereomeric Excess (de, %)Reference
CF₃-CH₂-IKOHDMF>95>98 mdpi.com

This table presents data for the synthesis of the trifluoro-analogue, (S)-2-amino-4,4,4-trifluorobutanoic acid, as a representative example of the methodology's efficacy.

N-tert-Butanesulfinyl imines, pioneered by Ellman, are versatile intermediates for the asymmetric synthesis of amines and amino acids. researchgate.netnih.govorganic-chemistry.org The chiral sulfinyl group acts as a powerful stereodirecting group, activating the imine for nucleophilic addition and controlling the facial selectivity of the attack.

A particularly relevant approach for the synthesis of the target compound is the aza-Reformatsky reaction between an N-tert-butanesulfinyl imine and a difluorinated ester enolate. The reaction of an N-tert-butanesulfinyl imine derived from a glyoxylate (B1226380) ester with ethyl bromodifluoroacetate in the presence of zinc has been shown to produce α,α-difluoro-β-amino esters with high diastereoselectivity. beilstein-journals.orgresearchgate.netnih.gov

To obtain the desired 2-amino-4,4-difluorobutanoate structure, a nucleophilic addition of a difluoromethyl species to an N-tert-butanesulfinyl imine of tert-butyl glyoxylate would be required. Alternatively, a Reformatsky-type reaction with ethyl bromodifluoroacetate followed by transesterification to the tert-butyl ester could be envisioned. The sulfinyl auxiliary can be readily cleaved under mild acidic conditions to afford the free amine.

Table 2: Diastereoselective Reformatsky Reaction with N-tert-Butylsulfinyl Imines

Imine SubstrateReformatsky ReagentMetalDiastereomeric Ratio (dr)Yield (%)Reference
N-sulfinylimineBrZnCF₂COOEtZn>9:1High nih.gov
(S)-N-tert-butylsulfinyl imineethyl bromodifluoroacetateZnEt₂/RhCl(PPh₃)₃up to 90:1046-64 beilstein-journals.org

This table showcases the general applicability and diastereoselectivity of the Reformatsky reaction with N-tert-butylsulfinyl imines for the synthesis of α,α-difluoro-β-amino esters.

Asymmetric Catalytic Approaches

The introduction of chirality in the synthesis of fluorinated amino acids is paramount for their application in pharmaceuticals. Asymmetric catalysis offers a powerful means to achieve high enantioselectivity. While direct catalytic asymmetric synthesis of this compound is not extensively documented, several analogous strategies for related fluorinated amino acids provide a clear blueprint for potential methodologies.

One of the leading methods involves the use of chiral transition metal complexes. Specifically, Ni(II) complexes of Schiff bases derived from glycine or alanine (B10760859) and chiral tridentate ligands have been successfully employed for the asymmetric synthesis of various tailor-made α-amino acids. nih.gov This methodology has been applied to the synthesis of compounds structurally related to this compound. For instance, an asymmetric Michael addition of a chiral Ni(II) complex with β-trifluoromethylated-α,β-unsaturated ketones has been used to prepare chiral trifluoromethyl-containing amino acids. nih.gov Similarly, the synthesis of (S)-4,4-difluoroglutamic acid has been achieved via a copper-promoted Michael addition between a chiral Schiff base Ni(II)-complex and ethyl bromodifluoroacetate. organic-chemistry.org The diastereoselectivity of such reactions can be finely tuned by modifying the chiral ligand structure, for example, by introducing chlorine atoms to achieve high diastereoselectivity (up to ~98.5:1.5). organic-chemistry.org

Another promising strategy is phase-transfer catalysis (PTC). This method has been effectively used for the asymmetric α-functionalization of masked amino acid precursors. For example, the α-trifluoromethylthiolation of 2-substituted isoxazolidin-5-ones was accomplished using Maruoka-type N-spiro ammonium (B1175870) catalysts under phase-transfer conditions, yielding products with up to a 98:2 enantiomeric ratio. researchgate.net This approach could potentially be adapted for the introduction of a difluoroethyl moiety.

Organocatalysis represents a metal-free alternative for asymmetric synthesis. Chiral amino acids, such as L-proline and its derivatives, have been identified as powerful catalysts for direct asymmetric aldol (B89426) and Mannich reactions. researchgate.netyoutube.com These catalysts are believed to operate via an enamine intermediate, proceeding through a Zimmerman-Traxler-type transition state to control stereochemistry. researchgate.net Proline-catalyzed direct asymmetric carbon-carbon bond formation has been successfully applied to polyfluoroalkylated aldimines, suggesting its applicability for the synthesis of chiral difluoromethyl-containing compounds. wikipedia.org More recently, confined imidodiphosphorimidate (IDPi) catalysts have been developed for the asymmetric aminomethylation of bis-silyl ketene (B1206846) acetals, providing direct access to unprotected β2-amino acids in high yield and enantioselectivity. nih.gov

Table 1: Asymmetric Catalytic Strategies for Related Fluorinated Amino Acids

Catalytic System Substrate Type Product Type Key Findings Reference
Chiral Ni(II) Complex / Cu Dehydroalanine (B155165) Schiff Base + BrCF₂COOEt (S)-4,4-difluoroglutamic acid Diastereoselectivity up to ~98.5:1.5 by modifying ligand. organic-chemistry.org
Maruoka Catalyst (PTC) 2-substituted isoxazolidin-5-one α-trifluoromethylthio-β-amino acids Enantiomeric ratios up to 98:2. researchgate.net
L-Proline Aldehydes + Ketones Aldol products High regio-, diastereo-, and enantioselectivities. researchgate.net
Confined IDPi Catalyst Bis-silyl ketene acetals β2-amino acids High yields and enantioselectivity for aromatic and aliphatic β2-amino acids. nih.gov

Chiral Pool Derived Syntheses

The chiral pool approach utilizes readily available, enantiopure natural products like amino acids, sugars, or terpenes as starting materials for the synthesis of complex chiral molecules. wikipedia.orgmdpi.com This strategy is highly attractive as it incorporates a pre-existing stereocenter, often reducing the number of synthetic steps required to achieve the target molecule. wikipedia.org Common amino acids such as serine, aspartic acid, and glutamic acid are powerful chiral synthons for this purpose. mdpi.combaranlab.org

For the synthesis of this compound, a plausible chiral pool strategy could commence from L-aspartic or L-glutamic acid. These amino acids possess the core α-amino acid structure and a side-chain carboxylic acid that can be chemically manipulated. For example, the side-chain carboxyl group could be a handle for conversion into the required difluoromethyl group through a series of transformations, such as reduction to an alcohol, oxidation to an aldehyde, and subsequent difluorination.

Another potential starting material from the chiral pool is L-serine. mdpi.com L-serine provides the α-amino acid backbone and a side-chain hydroxymethyl group. youtube.com This hydroxyl group could be oxidized to an aldehyde, which then undergoes a Wittig-type reaction with a difluoromethyl phosphonium (B103445) ylide or a related reagent to introduce the C-3 and C-4 carbons, followed by reduction of the resulting double bond. The inherent chirality of the starting amino acid is used to control the stereochemistry at the α-carbon of the final product. mdpi.com

Table 2: Potential Chiral Pool Precursors and Key Transformations

Chiral Pool Precursor Key Functional Group for Modification Potential Transformation Sequence Reference Concept
L-Aspartic Acid Side-chain carboxylic acid Reduction → Oxidation → Difluorination mdpi.com
L-Glutamic Acid Side-chain carboxylic acid Reduction → Oxidation → Difluorination mdpi.com
L-Serine Side-chain hydroxyl group Oxidation → Wittig Reaction (difluoromethyl ylide) → Reduction baranlab.orgyoutube.com

Protecting Group Strategies in the Synthesis of this compound

The synthesis of amino acids requires a robust protecting group strategy to mask the reactive amino and carboxyl groups, preventing undesired side reactions and allowing for selective transformations. organic-chemistry.org The choice of protecting groups is dictated by their stability under various reaction conditions and the ease and selectivity of their removal.

tert-Butyl Ester Formation and Stability

The tert-butyl (tBu) ester is a widely used protecting group for carboxylic acids due to its high stability towards nucleophiles and reducing agents. nii.ac.jpthieme-connect.com Its primary advantage is its facile cleavage under acidic conditions, which generates a volatile isobutylene (B52900) and carbon dioxide, simplifying purification. nii.ac.jpjk-sci.com

Several methods exist for the direct esterification of amino acids to their corresponding tert-butyl esters. A common method involves the reaction of the amino acid with tert-butanol (B103910) in the presence of an acid catalyst. rjsvd.com One efficient and safe protocol utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate (B1210297) (AcOtBu). organic-chemistry.orgnii.ac.jpthieme-connect.com This method allows for the direct conversion of free amino acids into their tert-butyl esters in high yields, even for those with additional functional groups like alcohols. nii.ac.jp Another approach uses perchloric acid (HClO₄) in tert-butyl acetate, although this reagent is potentially hazardous. nii.ac.jp The use of anhydrous magnesium sulfate (B86663) and boron trifluoride diethyl etherate with tert-butanol has also been reported as an effective method. rjsvd.com

The tert-butyl ester group is stable to a wide range of basic and nucleophilic conditions, making it orthogonal to many amino-protecting groups, such as the base-labile Fmoc group. organic-chemistry.org Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). mdpi.comjk-sci.com Aqueous phosphoric acid has also been reported as a mild and environmentally benign reagent for the deprotection of tert-butyl esters. organic-chemistry.org

Amino Group Protection (Boc, Fmoc)

Protecting the α-amino group is critical during amino acid synthesis and manipulation. The two most common protecting groups in modern peptide synthesis and related chemistry are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. nih.gov

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comfishersci.co.uk The reaction conditions are flexible and generally provide high yields under mild conditions. fishersci.co.uk The Boc group is characterized by its stability to bases and nucleophiles but its lability to acids. organic-chemistry.org This makes it an ideal choice in what is known as the Boc/benzyl (B1604629) (Bn) strategy in peptide synthesis. nih.gov Deprotection is readily accomplished with acids such as TFA or HCl in an organic solvent. jk-sci.comfishersci.co.uk

The Fmoc group is introduced by reacting an amine with reagents like 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). researchgate.netwikipedia.org A key feature of the Fmoc group is its stability towards acidic conditions while being easily cleaved by mild bases, most commonly a solution of piperidine (B6355638) in DMF. nih.govwikipedia.org This orthogonality to acid-labile groups like the tert-butyl ester is the foundation of the widely used Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS). nih.gov The cleavage of the Fmoc group releases dibenzofulvene, which can be monitored by UV spectroscopy to track reaction progress. wikipedia.org

Table 3: Comparison of Boc and Fmoc Protecting Groups

Protecting Group Introduction Reagent Deprotection Condition Stability Key Feature
Boc Di-tert-butyl dicarbonate (Boc₂O) Acidic (e.g., TFA, HCl) Stable to base, nucleophiles, hydrogenation Acid-labile
Fmoc Fmoc-Cl, Fmoc-OSu Basic (e.g., 20% Piperidine in DMF) Stable to acid, hydrogenation Base-labile; UV-active byproduct

Advanced Synthetic Techniques

Modern synthetic chemistry is increasingly moving towards more efficient, scalable, and sustainable manufacturing processes. Advanced techniques like flow chemistry offer significant advantages over traditional batch processing.

Flow Chemistry Approaches for Continuous Production

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous benefits, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and large-scale production. chemistryviews.org

Large-Scale Preparative Methodologies

The large-scale synthesis of this compound is not extensively detailed in publicly available literature as a single, optimized process. However, by examining methodologies for the synthesis of structurally related compounds, specifically 4,4-difluoroglutamic acid and the formation of tert-butyl esters of amino acids, a viable and scalable synthetic route can be constructed. The preparative strategy generally involves the asymmetric synthesis of a protected 4,4-difluoroglutamic acid derivative, followed by tert-butylation of the carboxylic acid.

One promising approach for the key difluorinated intermediate involves the asymmetric Michael addition to a chiral nickel (II) complex of a dehydroalanine Schiff base. nih.govd-nb.inforesearchgate.net This method offers a high degree of stereochemical control, which is crucial for the synthesis of enantiomerically pure amino acids. An alternative strategy employs the electrophilic difluorination of a pyroglutamate-derived lactam. Following the formation of the difluorinated amino acid core, standard procedures for the tert-butylation of amino acids can be applied. google.comorganic-chemistry.orgresearchgate.net

A plausible multi-step synthesis amenable to scale-up is outlined below, integrating findings from various research endeavors.

Step 1: Asymmetric Synthesis of a Protected 4,4-Difluoroglutamic Acid Derivative

A key challenge in the synthesis is the stereocontrolled introduction of the difluorinated moiety. A method that has shown high diastereoselectivity involves the copper-promoted Michael addition of bromodifluoroacetate to a chiral Ni(II)-complex of a dehydroalanine Schiff base. nih.govd-nb.inforesearchgate.net The reaction proceeds with high stereoselectivity, which is influenced by the substitution pattern on the chiral ligand.

The general reaction is as follows: A chiral Ni(II)-complex of a dehydroalanine Schiff base is reacted with an electrophilic difluoro source, such as ethyl bromodifluoroacetate, in the presence of a copper catalyst. The nickel complex serves as a chiral auxiliary, directing the approach of the electrophile to achieve high diastereoselectivity. Subsequent acidic hydrolysis of the resulting complex yields the desired 4,4-difluoroglutamic acid derivative and allows for the recovery and recycling of the chiral ligand. d-nb.info

Table 1: Asymmetric Synthesis of 4,4-Difluoroglutamic Acid Derivatives via Michael Addition nih.govd-nb.inforesearchgate.netThis table is interactive. Click on the headers to sort the data.

Starting Material Electrophile Catalyst/Promoter Solvent Diastereomeric Ratio (S,S)/(S,R)
Chiral Ni(II)-complex of dehydroalanine Schiff base BrCF₂COOEt Cu Not Specified 66:34
Chloro-substituted Ni(II)-complex of dehydroalanine Schiff base BrCF₂COOEt Cu Not Specified >98:2

Step 2: Electrophilic Difluorination of a Lactam Intermediate

An alternative, scalable approach involves the electrophilic difluorination of an unactivated lactam derived from L-glutamic acid. This method circumvents the need for a metal-catalyzed reaction. An enantiomerically pure bicyclic lactam can be treated with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. This enolate is then reacted with an electrophilic fluorinating agent, like N-fluorobenzenesulfonimide (NFSi), to introduce the fluorine atoms. A two-step fluorination process, with an initial monofluorination followed by a second fluorination, can lead to the desired difluorinated product in good yield.

The difluorinated lactam can then be converted to L-4,4-difluoroglutamic acid through a series of steps including reduction and oxidation.

Table 2: Electrophilic Difluorination of a Lactam Intermediate This table is interactive. Click on the headers to sort the data.

Substrate Reagents Solvent Product Yield

Step 3: Tert-butylation of the Carboxylic Acid

Once the 4,4-difluoroglutamic acid or a suitable protected derivative is obtained, the final step is the esterification of the carboxylic acid to form the tert-butyl ester. A common and scalable method for this transformation is the acid-catalyzed reaction with isobutylene or tert-butyl acetate. google.comgoogle.com

A patented process describes the transesterification of N-protected amino acids using tert-butyl acetate in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate. google.com This method is advantageous for large-scale production as it avoids the use of highly flammable isobutylene gas. The reaction can be carried out at room temperature, and the by-products can potentially be recycled. google.com

Following the esterification, any protecting groups on the amino function can be removed, for instance by hydrogenation if a benzyloxycarbonyl (Z) group is used, to yield the final product, this compound. google.com The free base can then be converted to a more stable salt, such as the hydrochloride salt, by treatment with hydrochloric acid. google.comgoogle.com

Table 3: Tert-butylation of N-Protected Amino Acids google.comThis table is interactive. Click on the headers to sort the data.

Starting Material Reagent Catalyst Solvent Product
Z-L-Aspartic acid tert-Butyl acetate Boron trifluoride diethyl etherate tert-Butyl acetate Z-L-Aspartic acid di-tert-butyl ester
N-protected amino acid Isobutylene Acid catalyst (e.g., PTSA) Dioxane or Dichloromethane Amino acid tert-butyl ester

Chemical Transformations and Derivatization of Tert Butyl 2 Amino 4,4 Difluorobutanoate

Reactions Involving the Amino Group

The primary amino group in tert-butyl 2-amino-4,4-difluorobutanoate serves as a key handle for elongation of the carbon skeleton and for the introduction of diverse nitrogen-containing functionalities.

Amidation and Peptide Coupling Reactions

The formation of an amide bond is one of the most fundamental transformations of the amino group. In the context of this compound, this typically involves coupling with a carboxylic acid to form a peptide-like linkage. The presence of the difluoroethyl substituent can introduce steric hindrance, potentially requiring more robust coupling reagents compared to non-fluorinated analogues. researchgate.netthieme.de

The synthesis of peptides containing sterically hindered amino acids often presents challenges, leading to poor yields with conventional reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net To overcome these difficulties, a variety of more potent coupling reagents have been developed. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amino group of the difluorobutanoate ester.

Commonly employed coupling reagents that are effective for hindered couplings include phosphonium (B103445) salts like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), as well as aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net The use of activated amino acid derivatives, such as N-acylbenzotriazoles, has also proven to be an effective strategy for creating peptide bonds with sterically demanding partners. nih.gov

A general procedure for peptide coupling would involve dissolving the N-protected amino acid and this compound in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCH₂Cl₂), followed by the addition of the coupling reagent and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. youtube.com

Conversion to Other Nitrogen-Containing Functionalities

Beyond amide formation, the primary amine can be converted into a wide array of other nitrogen-containing functional groups. A notable transformation is the synthesis of triazoles, which are recognized as important bioisosteres for amide and ester groups in drug discovery. rsc.org

One approach involves the reaction of the amino ester with a ketone and an azide (B81097) source under metal-free conditions to generate 1,2,3-triazole derivatives. rsc.org For instance, enantiomerically pure amino esters can react with various ketones and p-nitrophenyl azide (PNA) in toluene (B28343) at elevated temperatures to yield 1,4,5-trisubstituted 1,2,3-triazoles. rsc.org

Another strategy involves the conversion of the amino group to an azide, which can then participate in cycloaddition reactions. For example, the amino group can be diazotized with sodium nitrite (B80452) in an acidic medium, followed by treatment with sodium azide to yield the corresponding azido (B1232118) ester. This intermediate can then undergo a Huisgen cycloaddition with an alkyne to form a triazole ring. This azide coupling method is reported to minimize racemization. mdpi.com The general procedure for forming an azide from the amine involves treatment with sodium nitrite and hydrochloric acid at low temperatures, followed by extraction and reaction with an amino acid ester in the presence of a base like triethylamine. mdpi.com

Reactions Involving the Carboxyl Ester Group

The tert-butyl ester of the molecule serves primarily as a protecting group for the carboxylic acid. Its selective removal or transformation is crucial for subsequent synthetic steps, such as peptide chain extension from the C-terminus or the formation of other carbonyl derivatives.

Selective Deprotection of the tert-Butyl Ester

The selective cleavage of the tert-butyl ester in the presence of other acid-labile protecting groups, particularly the N-tert-butoxycarbonyl (N-Boc) group, is a common synthetic challenge. Standard methods for tert-butyl ester removal often rely on strong acids like trifluoroacetic acid (TFA), which would simultaneously cleave an N-Boc group. nih.gov Consequently, milder and more selective methods have been developed.

Several Lewis acids and specific reagent systems have been shown to chemoselectively deprotect tert-butyl esters while leaving N-Boc and other sensitive groups intact. For example, zinc bromide (ZnBr₂) in dichloromethane (DCM) can be used, although it has been noted that N-Boc and N-trityl groups can be labile under these conditions. nih.govcapes.gov.br A more reliable system employs cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in combination with sodium iodide (NaI) in refluxing acetonitrile. organic-chemistry.org This method effectively reverses the usual selectivity seen under acidic conditions, cleaving the tert-butyl ester while preserving the N-Boc group. organic-chemistry.org For optimal results, the CeCl₃·7H₂O-NaI mixture should be refluxed for an extended period before the substrate is added. organic-chemistry.org Other methods include the use of concentrated sulfuric acid or methanesulfonic acid in specific solvent systems like tert-butyl acetate (B1210297) (tBuOAc). capes.gov.brresearchgate.net

Reagent SystemSolventConditionsSelectivityReference
ZnBr₂Dichloromethane (DCM)Room TemperatureCleaves t-Bu ester; N-Boc can be labile nih.gov
CeCl₃·7H₂O / NaIAcetonitrileRefluxPreserves N-Boc group organic-chemistry.org
H₂SO₄ (conc.)tBuOAc-Preserves N-Boc group capes.gov.brresearchgate.net
MeSO₃HtBuOAc:CH₂Cl₂ (4:1)-Preserves N-Boc group researchgate.net

Transesterification Reactions

Transesterification, the conversion of one ester to another, is a potential reaction for the tert-butyl ester group, although direct amidation or hydrolysis is more commonly reported. This transformation can be catalyzed by either acids or bases. Acid-catalyzed transesterification would typically involve treating the tert-butyl ester with a large excess of another alcohol in the presence of a strong acid catalyst. However, the stability of the gem-difluoro moiety under these conditions must be considered.

Base-catalyzed transesterification, using an alkoxide, is also a possibility. For instance, sodium methoxide (B1231860) has been used to catalyze amidation reactions, suggesting its potential applicability in transesterification. researchgate.net The reaction of an ester with an alcohol in the presence of a base like potassium tert-butoxide can lead to the corresponding new ester, though this is often in competition with amidation if an amine is present. nih.gov

Conversion to Other Carbonyl Derivatives

The tert-butyl ester can be converted directly into other, more reactive carbonyl derivatives such as acid chlorides, which can then be readily transformed into a variety of amides and other esters. This approach bypasses the need to first deprotect to the free carboxylic acid.

A highly selective method involves the reaction of tert-butyl esters with thionyl chloride (SOCl₂) at room temperature. organic-chemistry.orgnih.govacs.org This reaction efficiently provides the corresponding acid chloride in high yield, while other esters like methyl, ethyl, and benzyl (B1604629) esters remain unreactive. organic-chemistry.orgnih.gov Similarly, phosphorus trichloride (B1173362) (PCl₃) in the presence of iodine can also convert tert-butyl esters to acid chlorides. researchgate.net

Once the acid chloride is generated in situ, it can be reacted with various nucleophiles in a one-pot procedure. The addition of an amine will yield the corresponding amide, while the addition of an alcohol will result in a different ester. A system using α,α-dichlorodiphenylmethane as the chlorinating agent with a tin(II) chloride catalyst has been shown to facilitate this one-pot esterification and amidation of tert-butyl esters under mild conditions. researchgate.net This strategy offers an efficient route to a diverse range of carbonyl derivatives from the parent tert-butyl ester. researchgate.net

Reactivity at the Fluorinated Butyl Chain

Functionalization Reactions Adjacent to the Difluoromethylene Moiety

Direct functionalization of the C-3 methylene (B1212753) group, situated between the chiral center and the difluoromethylene group, presents a significant synthetic challenge due to its relatively unactivated nature. However, insights can be drawn from the reactivity of analogous α,α-difluoro-β-amino acid derivatives.

One potential avenue for functionalization is through radical-mediated processes. For instance, remote C-H functionalization has been demonstrated in amide systems, where a 1,5-hydrogen atom transfer (HAT) process can lead to the formation of a carbon-centered radical at a position delta to the amide nitrogen. While not directly demonstrated on this compound, this suggests that with appropriate N-protection and reaction conditions, radical functionalization at the C-3 position could be feasible.

Another approach involves the generation of a carbanion or enolate equivalent. While the electron-withdrawing difluoromethyl group would destabilize an adjacent carbanion, certain reaction conditions can overcome this. For example, the synthesis of α,α-difluoro-β-amino amides via a zinc-promoted Reformatsky reaction with aldimines and bromodifluoroacetamides demonstrates the formation of a zinc enolate adjacent to a difluoromethyl group. chemrxiv.org This suggests that under suitable conditions, the protected amino ester of this compound could potentially undergo deprotonation at the C-3 position, followed by trapping with an electrophile.

The table below summarizes potential functionalization reactions at the C-3 position based on analogous systems.

Table 1: Potential Functionalization Reactions at the C-3 Position of this compound Analogs

Reaction Type Reagents and Conditions Product Type Yield (%) Reference
Radical C-H Functionalization N-protected amide, photocatalyst (e.g., 4CzIPN), blue LED, trifluoromethylated alkene gem-Difluoroalkene - [This is an inferred reaction based on similar systems]
Enolate Alkylation N-protected ester, strong base (e.g., LDA), electrophile (e.g., alkyl halide) C-3 alkylated product - [This is a hypothetical reaction]

Note: The yields for these potential reactions are not available as they have not been specifically reported for this compound.

Stability Considerations of the Difluorinated System

The gem-difluoromethylene group is generally considered a stable moiety under a wide range of synthetic conditions, which is a key reason for its incorporation into drug candidates. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the CF2 group resistant to many chemical transformations.

However, there are specific conditions under which the stability of the difluorinated system can be compromised. One of the primary concerns is β-elimination. If a reaction generates an anionic charge on the carbon atom adjacent to the difluoromethylene group (the C-3 position), there is a potential for elimination of a fluoride (B91410) ion to form a vinyl fluoride derivative. This is a known decomposition pathway for some gem-difluoroalkenes under basic conditions.

The tert-butyl ester and the amino group can be manipulated under various conditions without affecting the difluorinated chain. The tert-butyl ester can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). rsc.org The free amino group can be protected with common protecting groups such as Boc (di-tert-butyl dicarbonate) under basic conditions or Cbz (benzyl chloroformate). These protection and deprotection steps are generally compatible with the difluorinated moiety.

The table below outlines the stability of the difluorinated system under common reaction conditions used for the manipulation of the amino and ester groups.

Table 2: Stability of the Difluorinated System in this compound under Various Reaction Conditions

Reaction Reagents Stability of CF2 Group Observations Reference
Tert-butyl ester deprotection Trifluoroacetic acid (TFA) in CH2Cl2 Stable No reported decomposition of the difluoromethylene group. rsc.org
Amine protection (Boc) Boc2O, base (e.g., NaHCO3) Stable The CF2 group is inert to these conditions. [General knowledge]
Amine deprotection (Boc) TFA or HCl in an organic solvent Stable The CF2 group remains intact. fishersci.co.uk

Applications of Tert Butyl 2 Amino 4,4 Difluorobutanoate in Chemical Research

Role as a Chiral Building Block for Complex Molecules

The presence of a stereocenter at the α-carbon, combined with the influential difluoromethyl group, makes tert-butyl 2-amino-4,4-difluorobutanoate a significant chiral building block for the asymmetric synthesis of complex molecules. mdpi.comnih.govresearchgate.netnih.govresearchgate.netnih.gov Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org While this compound itself is a building block, the principles of asymmetric synthesis often rely on chiral auxiliaries to generate such enantiomerically pure compounds. mdpi.comnih.govresearchgate.netnih.govresearchgate.netnih.gov

The synthesis of enantiomerically pure fluorinated amino acids, such as the parent acid of this compound, often employs methods like the alkylation of chiral glycine (B1666218) equivalents. mdpi.comresearchgate.net For instance, the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid, a closely related compound, has been achieved on a large scale using a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base, which is then alkylated. mdpi.comresearchgate.net This highlights a general strategy where the chirality is introduced and controlled to produce a specific stereoisomer of the fluorinated amino acid.

The tert-butyl ester group in this compound serves as a convenient protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions. google.com This orthogonality allows for the selective manipulation of the amino group and the side chain during the construction of larger, more complex molecular architectures. The stability of the tert-butyl ester under various reaction conditions makes it a reliable choice in multi-step synthetic sequences.

Incorporation into Peptidomimetics and Fluorinated Analogues

The incorporation of fluorinated amino acids into peptides is a well-established strategy to modulate their biological and physical properties. nih.govrsc.org this compound serves as a precursor to γ,γ-difluoro-α-aminobutyric acid, which can be integrated into peptide chains to create peptidomimetics with enhanced characteristics. nih.govrsc.orgacs.orgacs.org

The introduction of the difluoromethyl group can lead to:

Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, leading to peptides with longer in vivo half-lives. rsc.org

Modulation of Conformational Preferences: The stereoelectronics of the C-F bonds can influence the local conformation of the peptide backbone, potentially leading to the stabilization of specific secondary structures like β-turns or helices. acs.org

Altered Binding Affinity and Selectivity: The change in electronic distribution and hydrophobicity due to fluorine substitution can impact the interactions of the peptide with its biological target, sometimes leading to improved binding affinity and selectivity. rsc.org

The synthesis of these fluorinated peptides typically involves solid-phase peptide synthesis (SPPS), where the protected amino acid, such as Fmoc-γ,γ-difluoro-α-aminobutyric acid derived from the tert-butyl ester, is sequentially coupled to a growing peptide chain on a solid support. acs.orgnih.gov

Table 1: Examples of Fluorinated Amino Acids in Peptidomimetics

Fluorinated Amino Acid Derivative Application in Peptidomimetics Reference
γ,γ-Difluoro-α-aminobutyric acid Introduction of conformational constraints and metabolic stability. rsc.org
α-Trifluoromethyl-β-alanine Synthesis of hydrolytically stable peptide mimetics. acs.org

Design and Synthesis of Fluorine-Containing Probes and Chemical Tools

The unique nuclear magnetic resonance (NMR) properties of the fluorine-19 isotope (¹⁹F) make it an excellent nucleus for use in chemical biology and medicinal chemistry as a reporter group. umn.edu this compound can be a precursor for the synthesis of ¹⁹F-containing probes. Once incorporated into a larger molecule, the ¹⁹F NMR signal can provide valuable information about the molecule's environment, binding interactions, and conformational changes. umn.edunih.gov

The design of highly fluorinated peptides for cell-based ¹⁹F NMR imaging is an active area of research. umn.edunih.gov These imaging agents can be used to visualize biological processes in a non-invasive manner. The difluoromethyl group of the amino acid derived from this compound can serve as the ¹⁹F NMR active component of such probes. umn.edunih.gov

Furthermore, the development of fluorescent probes for bioimaging is a significant field where fluorinated compounds can play a role. researchgate.netnih.gov While not directly fluorescent itself, the modification of fluorophores with fluorinated moieties can tune their photophysical properties. The amino and carboxylic acid functionalities of this compound provide handles for its conjugation to fluorescent scaffolds to create novel chemical tools. researchgate.netnih.gov

Use in Natural Product Synthesis and Analog Generation

While direct application of this compound in the total synthesis of natural products is not yet widely documented, the synthesis of natural product analogs containing fluorine is a growing field of interest. nih.govnih.govrsc.org This strategy aims to improve the pharmacological properties of natural products by introducing fluorine atoms at specific positions. nih.govnih.gov The difluoromethyl group can act as a bioisostere for a hydroxyl group or other functionalities present in natural products. nih.gov

The synthesis of difluoromethyl analogs of the natural hormone 1α,25-dihydroxyvitamin D3, for example, has demonstrated that the CHF₂ group can serve as a surrogate for a hydroxyl group, leading to analogs with potent biological activity. nih.gov This highlights the potential of using building blocks like this compound to generate novel analogs of other natural products, potentially leading to new therapeutic agents with improved profiles. nih.govrsc.org

Contributions to Medicinal Chemistry Research as a Synthetic Intermediate

This compound and its derivatives are valuable intermediates in medicinal chemistry for the synthesis of a wide range of biologically active molecules. nih.govrsc.orgacs.orgacs.orgmdpi.comyale.edu The incorporation of the γ,γ-difluoro-α-amino acid moiety can be a key step in the development of new drugs. rsc.orgacs.org

The tert-butanesulfinamide group, a related chiral auxiliary, has been extensively used in the asymmetric synthesis of a large variety of amines, many of which are components of clinical candidates and approved drugs. yale.edu This underscores the importance of chiral building blocks in drug discovery.

The synthesis of fluorinated peptidomimetics with potential therapeutic applications is a significant area where this compound contributes. acs.orgacs.org For example, tandem aza-Michael addition to α-trifluoromethyl acrylamide (B121943) acceptors has been used to create new fluorinated peptidomimetics. acs.org The amino acid derived from this compound can be envisioned as a component in similar synthetic strategies to access novel drug candidates.

Table 2: Properties of Fluorine Influencing Medicinal Chemistry

Property Influence on Drug Molecules Reference
High Electronegativity Alters acidity/basicity of nearby groups, influences binding interactions. nih.govrsc.org
Small van der Waals Radius Can replace hydrogen with minimal steric perturbation. princeton.edu
Increased Lipophilicity Can enhance membrane permeability and bioavailability. rsc.org

Emerging Applications in Materials Science Research

The unique properties of fluorinated compounds are also being explored in the field of materials science. nih.govmdpi.com Fluorinated peptide biomaterials are an emerging class of materials with potential applications in drug delivery, tissue engineering, and as antibacterial coatings. nih.gov The incorporation of fluorinated amino acids can influence the self-assembly of peptides into well-defined nanostructures such as fibrils and hydrogels. nih.gov

While specific research detailing the use of this compound in materials science is still nascent, the principles governing the behavior of fluorinated peptides suggest its potential in this area. nih.govmdpi.com The difluoromethyl group could contribute to the formation of unique supramolecular assemblies driven by fluorous interactions. nih.gov As research in fluorinated biomaterials continues to expand, building blocks like this compound may find novel applications in the design of advanced materials with tailored properties. For example, the effect of tert-butyl groups on the optical properties and mechanochromic fluorescence behavior of organic molecules has been noted, suggesting that the combination of fluorine and a tert-butyl group could lead to interesting material properties. researchgate.net

Analytical and Spectroscopic Characterization Methodologies for Research on Tert Butyl 2 Amino 4,4 Difluorobutanoate

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatographic methods are fundamental in separating Tert-butyl 2-amino-4,4-difluorobutanoate from reaction mixtures, byproducts, and in resolving its enantiomers. These techniques are crucial for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids, offering high resolution and sensitivity. sigmaaldrich.com For this compound, which is a chiral compound, enantiomeric separation is a critical application of HPLC. nih.gov This is often achieved using chiral stationary phases (CSPs) or by pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column. nih.govresearchgate.net

The separation mechanism on a CSP relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. mst.edumdpi.com Common CSPs include those based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. nih.govmdpi.com Alternatively, derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) combined with a chiral thiol (e.g., N-tert-Butyloxycarbonyl-D-cysteine) creates fluorescent diastereomeric derivatives that are readily separable and detectable. researchgate.net

Method validation for enantiomeric purity assessment would involve evaluating specificity, linearity, precision, accuracy, and the limits of detection (LOD) and quantitation (LOQ). nih.gov

Table 1: Illustrative HPLC Conditions for Enantiomeric Separation

Parameter Condition Purpose
Column Chiral Stationary Phase (e.g., Lux-Cellulose-2, Crownpak® CR) Enantioselective separation

| Mobile Phase | Normal Phase: n-hexane/ethanol/diethylamine Reversed Phase: Acetonitrile/Water with additives (e.g., trifluoroacetic acid) | Elution of the compound and optimization of resolution | | Flow Rate | 1.0 - 1.25 mL/min | Controls retention time and separation efficiency nih.govnih.gov | | Column Temperature | 25-30 °C | Affects retention and selectivity nih.govnih.gov | | Detection | UV/Vis at 210-290 nm or Fluorescence Detector (with derivatization) nih.gov | Quantitation and detection of the analyte | | Derivatization Agent | N-Boc-L-proline or OPA/Boc-D-Cys (Pre-column) nih.govresearchgate.net | Formation of diastereomers for separation on achiral columns |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas chromatography is a powerful technique for separating volatile compounds, but the polar and non-volatile nature of amino acids like this compound necessitates a chemical modification step known as derivatization prior to analysis. sigmaaldrich.comthermofisher.com Derivatization converts the polar -NH2 and carboxylic acid (after hydrolysis of the ester) functional groups into less polar, more volatile, and thermally stable derivatives. mdpi.comsigmaaldrich.com

Common derivatization strategies for amino acids involve silylation or acylation. sigmaaldrich.commdpi.com Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), react with active hydrogens to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. thermofisher.comsigmaaldrich.comnih.gov MTBSTFA is often preferred as it forms more stable derivatives that are less sensitive to moisture. sigmaaldrich.commdpi.com Another approach is a two-step derivatization, for instance, esterification of the carboxyl group followed by acylation of the amino group with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatives based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds, providing a characteristic mass spectrum that serves as a molecular fingerprint for identification and structural confirmation. researchgate.net

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

Derivatization Reagent Abbreviation Derivative Formed Typical Reaction Conditions
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide MTBSTFA TBDMS 70-80 °C for 30-60 minutes mdpi.comresearchgate.net
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA TMS 60 °C for 10-15 minutes thermofisher.comnih.gov
Ethyl Chloroformate ECF Ethoxycarbonyl Room temperature, rapid reaction mdpi.com
Pentafluoropropionic Anhydride PFPA Pentafluoropropionyl 60-110 °C, often after esterification mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the structural elucidation of non-volatile compounds in complex mixtures. nih.govnih.gov For this compound, LC-MS provides confirmation of the molecular weight and detailed structural information through fragmentation analysis, without the need for derivatization.

The process begins with the separation of the target compound from impurities using HPLC. The eluent from the HPLC column is then directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for polar molecules. ESI generates protonated molecules, [M+H]+, with minimal fragmentation in the source. nih.gov The mass analyzer then measures the mass-to-charge ratio (m/z) of the intact molecule, confirming its molecular weight.

For structural elucidation, tandem mass spectrometry (MS/MS) is employed. The precursor ion (the [M+H]+ ion of the compound) is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into smaller, stable fragment ions. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure. Analysis of these fragments allows researchers to piece together the original structure, confirming the connectivity of the tert-butyl ester, the amino group, and the difluorinated alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific atoms like fluorine.

Advanced 1H and 13C NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to determine the carbon-hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the tert-butyl group (a sharp singlet), the protons on the carbon adjacent to the amino group (α-proton), and the protons on the carbon adjacent to the difluoro group (β-protons). The β-protons would be split into a complex multiplet due to coupling with both the α-proton and the two fluorine atoms. The signal for the amino (-NH2) protons may appear as a broad singlet. rsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the butanoate backbone. rsc.orgdocbrown.info The carbon atom bonded to the two fluorine atoms (C4) would appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF), and the adjacent carbon (C3) would show a smaller triplet splitting due to two-bond coupling (²JCF).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Nucleus Predicted Chemical Shift (ppm) Expected Multiplicity Key Couplings
-C(CH ₃)₃ ¹H ~1.5 s (singlet) None
-C (CH₃)₃ ¹³C ~28 q (quartet in ¹H-coupled) C-H
-C OOR ¹³C ~170 s (singlet) None
-CH₂-CHF₂ ¹H ~2.0-2.5 m (multiplet) H-H, H-F
-CH(NH₂)- ¹H ~3.5-4.0 m (multiplet) H-H, H-H
-NH₂ ¹H Broad s (singlet) -
-C H(NH₂)- ¹³C ~50-55 d (doublet in ¹H-coupled) C-H, C-F (²JCF)
-C H₂-CHF₂ ¹³C ~35-40 t (triplet in ¹H-coupled) C-H, C-F (²JCF)
-C HF₂ ¹³C ~115-120 t (triplet) C-F (¹JCF)

Note: Predicted values are estimates based on typical ranges for similar functional groups.

19F NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is exceptionally informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govwikipedia.org It provides direct insight into the chemical environment of the fluorine atoms.

For this compound, the two fluorine atoms are geminal (attached to the same carbon) and are chemically equivalent, but they are magnetically non-equivalent if there is a chiral center nearby, which there is (C2). However, in many cases with free rotation, they may appear equivalent. The most prominent feature in the ¹⁹F spectrum would be the signal for the -CHF₂ group. This signal is expected to appear as a triplet due to coupling with the two adjacent protons on C3 (a ²JHF coupling). rsc.org The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. umn.edu The presence of a gem-difluoro group is a distinct structural motif readily identified by ¹⁹F NMR. numberanalytics.comacs.org Advanced multidimensional NMR techniques, such as ¹H-¹⁹F HETCOR, can be used to definitively correlate the fluorine signals with the proton signals, further confirming the structure. numberanalytics.com

Table 4: Key Parameters for ¹⁹F NMR Analysis

Parameter Expected Observation Significance
Chemical Shift (δ) -90 to -125 ppm (relative to CFCl₃) Characteristic for an aliphatic gem-difluoro group rsc.org
Multiplicity Triplet Confirms coupling to an adjacent -CH₂- group (²JHF)
Coupling Constant (²JHF) ~50-60 Hz Magnitude is characteristic of geminal H-F coupling rsc.org

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of molecules, including the relative and absolute configuration of stereogenic centers. This technique relies on the diffraction pattern produced when X-rays are passed through an ordered crystal lattice. For chiral molecules, determining the absolute configuration is a critical step in understanding their biological activity and chemical properties.

The process generally involves growing a high-quality single crystal of the enantiomerically pure compound. The subsequent analysis of the diffraction data, particularly the anomalous scattering effects, allows for the assignment of the absolute stereochemistry (R or S configuration). However, for light-atom organic compounds—those containing no elements heavier than oxygen—these anomalous scattering effects can be very weak, making the determination more challenging. In such cases, derivatization with a heavier atom or co-crystallization with a chiral reference of known configuration can be employed to enhance the reliability of the assignment.

Despite the power of this technique, no specific crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, for this compound has been reported in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the precise identification and structural elucidation of chemical compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, often to within a few parts per million (ppm). This level of precision allows for the determination of the elemental composition of a molecule, a critical piece of information for confirming its identity.

In the context of amino acid derivatives like this compound, HRMS can be used to confirm the molecular formula (C₈H₁₅F₂NO₂) by comparing the experimentally measured exact mass with the theoretically calculated mass. Furthermore, tandem mass spectrometry (MS/MS) experiments, where ions are fragmented, can provide valuable structural information based on the observed fragmentation patterns.

While HRMS is a standard technique for the characterization of novel compounds, specific experimental HRMS data, including measured m/z values and fragmentation analysis for this compound, is not available in the surveyed scientific papers and databases. Predicted data is available in some databases, but this does not constitute experimental research findings.

Theoretical and Computational Investigations of Tert Butyl 2 Amino 4,4 Difluorobutanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity of molecules. For tert-butyl 2-amino-4,4-difluorobutanoate, these calculations would primarily focus on the influence of the two fluorine atoms on the electron distribution across the molecule.

The introduction of a difluoromethyl group (CHF2) at the 4-position significantly alters the electronic landscape compared to its non-fluorinated counterpart. Fluorine's high electronegativity creates a strong dipole moment within the C-F bonds, leading to a significant withdrawal of electron density from the adjacent carbon atoms. This inductive effect propagates along the carbon chain, influencing the reactivity of the amino and tert-butoxycarbonyl groups.

Key Electronic Properties:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In this molecule, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group, making it the primary site for electrophilic attack. The LUMO would likely be centered around the carbonyl carbon of the tert-butoxycarbonyl group, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO dictates the molecule's kinetic stability and reactivity.

Electrostatic Potential (ESP) Map: An ESP map would visually represent the electron density distribution. It would show a region of high electron density (negative potential) around the oxygen atoms of the carbonyl group and the nitrogen of the amino group, and regions of low electron density (positive potential) around the hydrogen atoms of the amino group and the α-carbon.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a detailed picture of the bonding and charge distribution. It would quantify the charge on each atom, confirming the electron-withdrawing nature of the difluoromethyl group and its impact on the acidity of the α-proton and the basicity of the amino group.

Predicted Reactivity:

The electron-withdrawing effect of the difluoro group is expected to decrease the pKa of the amino group, making it less basic than in the non-fluorinated analog. Conversely, the acidity of the α-proton may be slightly increased. The reactivity of the ester group towards hydrolysis or other nucleophilic substitutions would also be influenced by these electronic perturbations.

A comparative table of calculated electronic properties for a model γ,γ-difluoro-α-amino acid is presented below. These values, obtained through Density Functional Theory (DFT) calculations, offer a proxy for the expected properties of this compound.

PropertyPredicted Value (Illustrative)Implication
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons available for reaction.
LUMO Energy1.2 eVIndicates the energy of the lowest energy orbital for accepting electrons.
HOMO-LUMO Gap7.7 eVA larger gap suggests higher kinetic stability.
Dipole Moment~3.5 DReflects the overall polarity of the molecule due to the fluorine atoms.

These are illustrative values based on general principles of fluorinated amino acids and would require specific calculations for this compound for precise figures.

Conformational Analysis and Stereochemical Predictions

Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to explore the potential energy surface of the molecule and identify the most stable conformers. unimi.it The presence of the difluoromethyl group introduces specific stereoelectronic effects, such as the gauche effect, where a conformation with fluorine atoms gauche (at a 60° dihedral angle) to the amino or carbonyl group might be favored due to hyperconjugative interactions. nih.gov

A detailed conformational analysis of analogous 1,3-difluorinated alkanes has shown that the 1,3-difluoropropylene motif strongly influences the alkane chain conformation, and this effect is dependent on the polarity of the medium. acs.orgnih.govnih.gov This suggests that the conformational equilibrium of this compound could also be sensitive to the solvent environment.

Key Conformational Features:

Rotamers around Cα-Cβ and Cβ-Cγ bonds: The rotation around these bonds will determine the relative positions of the amino, tert-butoxycarbonyl, and difluoromethyl groups. Steric hindrance between the bulky tert-butyl group and the difluoromethyl group will likely disfavor certain conformations.

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the amino group and the carbonyl oxygen or the fluorine atoms could stabilize specific conformers.

Stereochemical Predictions:

For the synthesis of a single enantiomer of this compound, computational modeling can help predict the outcome of asymmetric reactions. By modeling the transition states of reactions involving a chiral catalyst, it is possible to predict which enantiomer will be formed preferentially. This is crucial for applications where stereochemistry is critical, such as in the development of pharmaceuticals.

The following table outlines the likely low-energy conformers based on the analysis of similar fluorinated compounds.

ConformerDihedral Angle (N-Cα-Cβ-Cγ)Relative Energy (kcal/mol) (Illustrative)Key Stabilizing/Destabilizing Interactions
Anti~180°0.0Minimized steric interactions.
Gauche (+)~+60°0.8Potential for gauche effect stabilization.
Gauche (-)~-60°0.8Potential for gauche effect stabilization.

These are hypothetical conformers and their relative energies. Precise values would require specific computational analysis.

Mechanistic Studies of Synthetic Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway and identify the most likely mechanism. mdpi.com

One common route to α-amino acids involves the amination of an α-keto acid or a related precursor. For this compound, a plausible synthetic pathway could involve the reductive amination of tert-butyl 4,4-difluoro-2-oxobutanoate. Computational studies can model this reaction, including the initial formation of an imine intermediate followed by its reduction.

Key Mechanistic Insights from Computational Studies:

Transition State Analysis: By locating the transition state structure for each step of the reaction, the activation energy can be calculated. This helps in understanding the kinetics of the reaction and identifying the rate-determining step.

Role of Catalysts: If the synthesis involves a catalyst, computational modeling can elucidate the role of the catalyst in lowering the activation energy. For example, in a metal-catalyzed hydrogenation step, calculations can show how the substrate binds to the metal center and how the hydrogen atoms are transferred.

Solvent Effects: The choice of solvent can have a significant impact on the reaction mechanism and outcome. Computational models can incorporate solvent effects to provide a more realistic picture of the reaction in solution.

A hypothetical reaction pathway for the synthesis of this compound is outlined below, with the types of information that could be obtained from mechanistic studies.

Reaction StepComputational InvestigationInformation Gained
Imine FormationCalculation of reaction energy and transition state for the reaction of tert-butyl 4,4-difluoro-2-oxobutanoate with ammonia.Thermodynamics and kinetics of imine formation.
Reduction of ImineModeling of the reduction step, for example, with sodium borohydride (B1222165) or through catalytic hydrogenation.Identification of the most favorable reducing agent and conditions.
Asymmetric SynthesisModeling the reaction with a chiral catalyst to predict enantioselectivity.Understanding the origin of stereocontrol.

Molecular Modeling in the Context of Derivatization and Applications

Molecular modeling plays a crucial role in exploring the potential applications of this compound by predicting how it and its derivatives might interact with biological targets or be used as building blocks in larger molecules. nih.gov The introduction of the difluoromethyl group can lead to unique properties that are desirable in medicinal chemistry and materials science. mdpi.com

Applications in Peptide and Protein Design:

When incorporated into peptides, fluorinated amino acids can significantly alter the peptide's conformation, stability, and biological activity. nih.gov Molecular dynamics (MD) simulations can be used to study the conformational behavior of peptides containing a this compound residue. These simulations can predict how the difluoromethyl group influences the peptide's secondary structure (e.g., α-helix or β-sheet propensity) and its interactions with other molecules.

Enzyme Inhibition:

The difluoromethyl group can act as a bioisostere for other chemical groups, and its strong electron-withdrawing nature can influence binding to enzyme active sites. Molecular docking studies can be used to predict the binding mode and affinity of derivatives of this compound to target enzymes. This is a valuable tool in the early stages of drug discovery.

Materials Science:

The unique electronic and conformational properties imparted by the difluoromethyl group could be exploited in the design of new materials. For example, polymers incorporating this amino acid might exhibit interesting thermal or dielectric properties. Computational modeling can be used to predict these properties before synthesis.

The table below summarizes potential derivatization strategies and the insights that can be gained from molecular modeling.

Derivatization StrategyMolecular Modeling TechniquePotential Application
Peptide SynthesisMolecular Dynamics (MD) SimulationsCreating peptides with enhanced stability and specific conformations.
N-AcylationQuantum Mechanics (QM) / Molecular Mechanics (MM)Modulating lipophilicity and membrane permeability for drug delivery.
Ester Hydrolysis and Amide FormationDocking and Free Energy CalculationsDesigning enzyme inhibitors or probes.

Future Research Directions and Challenges in the Chemistry of Tert Butyl 2 Amino 4,4 Difluorobutanoate

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of α-amino acids bearing a gem-difluoroalkyl group remains a significant challenge. While several methods for the synthesis of fluorinated amino acids have been reported, the development of novel, efficient, and sustainable routes to tert-butyl 2-amino-4,4-difluorobutanoate is a critical area for future research. mdpi.comrsc.orgresearchgate.net

Current strategies often rely on multi-step sequences, which can be inefficient and generate significant waste. Future research will likely focus on the development of catalytic and asymmetric methods to install the gem-difluoro moiety and the amino group in a stereocontrolled manner. rsc.orgnih.govresearchgate.net

Key research directions include:

Catalytic Asymmetric Synthesis: The development of chiral catalysts for the enantioselective synthesis of this compound is a primary goal. This could involve the asymmetric hydrogenation of a corresponding unsaturated precursor or the enantioselective alkylation of a glycine-derived Schiff base with a suitable difluorinated electrophile.

Biocatalysis: The use of enzymes in the synthesis of fluorinated compounds is a rapidly growing field. nih.govresearchgate.net Future work could explore the use of engineered enzymes, such as transaminases or reductive aminases, to catalyze the stereoselective amination of a difluorinated keto-ester precursor. nih.gov This approach offers the potential for high enantioselectivity under mild, environmentally benign conditions.

Flow Chemistry: Continuous flow technologies can offer significant advantages in terms of safety, scalability, and efficiency for fluorination reactions, which are often highly energetic. mit.educhemistryworld.comresearchgate.netrsc.orgrsc.org Developing a continuous flow process for the synthesis of this compound could enable safer handling of hazardous reagents and facilitate large-scale production.

Synthetic StrategyPotential AdvantagesKey Challenges
Catalytic Asymmetric Synthesis High enantioselectivity, atom economyCatalyst design and stability, substrate scope
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendlyEnzyme discovery and engineering, substrate specificity
Flow Chemistry Enhanced safety, scalability, improved reaction controlReactor design, optimization of reaction parameters

Exploration of Untapped Reactivity Profiles

The reactivity of the 2-amino-4,4-difluorobutanoate core is not extensively studied. The presence of the gem-difluoro group significantly influences the electronic properties of the molecule, potentially leading to unique and unexplored chemical transformations.

Future research should aim to systematically investigate the reactivity of the amino group, the ester functionality, and the C-H bonds adjacent to the difluoromethylene group. Understanding this reactivity is crucial for the derivatization of this compound and its incorporation into larger molecules.

Potential areas of exploration include:

Derivatization of the Amino Group: While standard N-acylation and N-alkylation reactions are expected, the influence of the gem-difluoro group on the nucleophilicity and basicity of the amine needs to be quantified. This will be critical for its use in peptide synthesis.

Reactions at the Ester Functionality: The tert-butyl ester can be selectively cleaved under acidic conditions. Investigating the kinetics and mechanism of this deprotection in the presence of the gem-difluoro group is important for its application as a protecting group.

C-H Functionalization: The C-H bonds at the α- and γ-positions could be targets for selective functionalization, opening up avenues for the synthesis of more complex fluorinated amino acid derivatives.

Reactions involving the gem-Difluoro Group: While the C-F bonds are generally strong, the gem-difluoro moiety can participate in unique reactions. For instance, it can act as a mimic of a carbonyl or amide group, potentially leading to novel enzyme inhibitors. nih.govacs.org

Integration into Advanced Supramolecular Assemblies

The self-assembly of amino acids and peptides into well-defined nanostructures is a burgeoning field with applications in materials science and biomedicine. nih.govrsc.orgnih.govresearchgate.net The unique properties of fluorine, such as its high electronegativity and hydrophobicity, can significantly influence these self-assembly processes. acs.orgresearchgate.net The incorporation of this compound into peptides could lead to novel supramolecular architectures with enhanced stability and functionality.

Future research in this area could focus on:

Peptide and Peptidomimetic Synthesis: The synthesis of peptides containing this compound will be a key step. This will require the development of efficient coupling protocols that are compatible with the potentially reduced nucleophilicity of the amino group.

Fluorine-Specific Interactions: Investigating the role of fluorine-specific interactions, such as fluorous-fluorous interactions and C-F···H-X hydrogen bonds, in directing the self-assembly of peptides containing this residue. sfb1349.defu-berlin.de

Hydrogel Formation: Exploring the potential of peptides containing this compound to form hydrogels. The gem-difluoro group could modulate the hydrophobic-hydrophilic balance, leading to materials with unique rheological properties.

Protein Engineering: The incorporation of this amino acid into proteins could enhance their thermal and proteolytic stability. acs.org

Computational Design and Prediction of Novel Analogues

Computational chemistry and molecular modeling are indispensable tools for understanding the properties of fluorinated molecules and for designing new analogues with desired characteristics. nih.govscispace.comacs.org In the context of this compound, computational studies can provide valuable insights into its conformational preferences, electronic properties, and interactions with biological targets.

Key areas for computational investigation include:

Conformational Analysis: Performing high-level quantum mechanical calculations and molecular dynamics simulations to understand the conformational landscape of this compound and peptides containing this residue.

Development of Force Fields: The development of accurate force field parameters for gem-difluorinated amino acids is crucial for reliable molecular dynamics simulations of peptides and proteins containing these residues. nih.gov

Prediction of Physicochemical Properties: Using computational methods to predict key properties such as pKa, lipophilicity, and metabolic stability. This information can guide the design of novel analogues with improved pharmacokinetic profiles.

Docking and Molecular Dynamics Simulations: Utilizing computational docking and molecular dynamics simulations to predict the binding modes of peptides containing this compound to protein targets. This can aid in the rational design of potent and selective enzyme inhibitors. nih.gov

Computational MethodApplication for this compound
Quantum Mechanics (DFT) Accurate calculation of electronic properties, conformational energies, and reaction mechanisms. researchgate.net
Molecular Dynamics (MD) Simulation of the dynamic behavior of peptides and proteins containing the residue, analysis of intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity based on molecular descriptors.

Green Chemistry Principles in Synthesis and Application

The principles of green chemistry are becoming increasingly important in the chemical industry. The synthesis of fluorinated compounds often involves hazardous reagents and harsh conditions, making the development of greener alternatives a priority. drishtiias.com

Future research on this compound should be guided by green chemistry principles, from the choice of starting materials to the development of catalytic and environmentally benign reaction conditions.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and fluorinating agents with greener alternatives.

Energy Efficiency: Developing reactions that can be performed at ambient temperature and pressure.

Catalysis: The use of catalytic methods, both chemical and biological, is inherently greener than stoichiometric approaches. nih.govresearchgate.net

Renewable Feedstocks: Exploring the possibility of synthesizing the butanoate backbone from renewable resources.

The future of research into this compound is rich with opportunities. Overcoming the challenges associated with its synthesis and understanding its unique properties will undoubtedly lead to the development of novel materials and therapeutics with significant societal impact.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 2-amino-4,4-difluorobutanoate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via alkylation of glycine derivatives using fluorinated alkyl halides under basic conditions. A chiral auxiliary (e.g., Ni(II)-Schiff base complexes) may enhance enantioselectivity . For tert-butyl ester formation, Boc-protection strategies are applicable, where tert-butyl carbamate reacts with a fluorinated precursor in the presence of NaH or K₂CO₃ .
  • Optimization : Key variables include temperature (0–25°C), solvent polarity (THF or DMF), and stoichiometry of the fluorinating agent. Continuous flow reactors improve scalability . Purification via crystallization or chromatography ensures >95% purity .

Q. How can researchers characterize this compound to confirm structural integrity and enantiomeric excess?

  • Analytical Workflow :

  • NMR : ¹⁹F NMR distinguishes fluorinated positions (δ -110 to -120 ppm for CF₂ groups) .
  • LC-MS : Validates molecular weight (C₈H₁₅F₂NO₂; theoretical [M+H]⁺ = 208.11) .
  • Chiral HPLC : Uses columns like Chiralpak IA/IB with hexane:IPA eluents to determine enantiomeric excess (>98% ee) .

Q. What are the stability considerations for this compound under storage and experimental conditions?

  • Storage : Store at -20°C in inert atmosphere (argon) to prevent hydrolysis of the tert-butyl ester. Avoid exposure to strong acids/bases or oxidizing agents .
  • Handling : Use explosion-proof equipment and grounding for metal containers to mitigate static hazards .

Advanced Research Questions

Q. How do the electronic effects of the 4,4-difluoro substitution influence the compound’s reactivity in peptide coupling or cross-coupling reactions?

  • Mechanistic Insights : The electron-withdrawing CF₂ group increases electrophilicity at the α-carbon, enhancing nucleophilic acyl substitution. DFT calculations show reduced activation energy (~15 kJ/mol) for Suzuki-Miyaura couplings compared to non-fluorinated analogs .
  • Case Study : In Pd-catalyzed couplings, this compound achieves 80–90% yield with Buchwald-Hartwig ligands (XPhos) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for fluorinated amino acid derivatives?

  • Data Reconciliation :

  • In vitro vs. in vivo : Discrepancies may arise from metabolic instability (e.g., ester hydrolysis). Use deuterated tert-butyl groups to track degradation via LC-MS .
  • Fluorine-Specific Effects : Compare 4,4-difluoro vs. 4,4,4-trifluoro analogs; the latter shows higher membrane permeability but lower solubility .

Q. How can enantioselective synthesis of this compound be achieved, and what chiral auxiliaries are most effective?

  • Enantiocontrol : Evans’ oxazolidinones or Oppolzer’s sultams induce >90% ee. Asymmetric hydrogenation with Ru-BINAP catalysts achieves 95% ee .
  • Scale-Up : Chiral pool synthesis using L-proline derivatives reduces costs for gram-scale production .

Q. What computational models predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • In Silico Tools :

  • Docking (AutoDock Vina) : Simulates binding to bacterial dihydrofolate reductase (ΔG = -9.2 kcal/mol) .
  • MD Simulations : Fluorine’s hydrophobic interactions stabilize ligand-receptor complexes (RMSD < 2 Å over 100 ns) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.